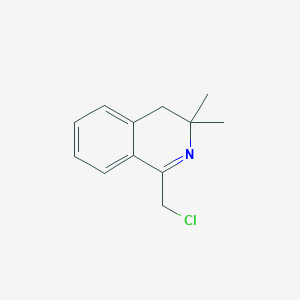

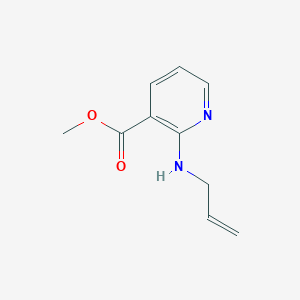

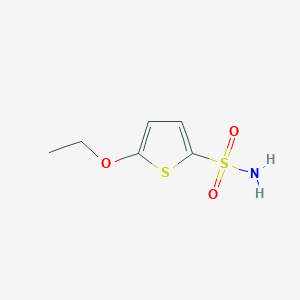

![molecular formula C₄¹³C₅H₁₂N₂O₆ B119705 5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 159496-16-9](/img/structure/B119705.png)

5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione

説明

Labeled Uridine, a nucleoside; widely distributed in nature. Uridine is one of the four basic components of ribonucleic acid (RNA).

科学的研究の応用

Energy Source for Cells

Uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress . When glucose is scarce, some cells can switch to alternative fuel sources. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . This suggests that uridine can be used as an energy source by cells .

Role in Metabolic Diseases

Previous research has shown that a diet rich in uridine leads to obesity and pre-diabetes in mice . This suggests that uridine plays a significant role in metabolic diseases.

Potential Cancer Treatment

Blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism (e.g., at PGM2) could starve some cancers and be promising directions for therapy . This suggests that uridine has potential applications in cancer treatment.

Role in Immune Response

The researchers suggest that targeting the pathway that cells use to break down uridine-derived sugar could potentially help tune the immune response . This indicates that uridine plays a role in the immune response.

Role in RNA Pseudouridylation

Uridine is involved in the pseudouridylation of a single position in both cytoplasmic and mitochondrial tRNAs (U55) and several sites in mRNAs . This suggests that uridine plays a role in RNA pseudouridylation.

Role in Body Temperature Regulation

It has been demonstrated in mice that the regulation of body temperature by uridine is related to metabolic rate . This suggests that uridine plays a role in body temperature regulation.

Neurological Properties

Uridine appears to have potentially cognitive enhancing properties . This suggests that uridine has applications in enhancing cognitive functions.

Synthesis of Cellular Membranes

Uridine is used for increasing synthesis of cellular membranes . This suggests that uridine plays a role in the synthesis of cellular membranes.

作用機序

Target of Action

The primary target of [1’,2’,3’,4’,5’-13C5]uridine, also known as 5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione, is the genetic material of non-cancerous cells . It competes with 5-fluorouracil (5-FU) metabolites for incorporation into these cells .

Mode of Action

[1’,2’,3’,4’,5’-13C5]uridine interacts with its targets by competing with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells . This results in a reduction in toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .

Biochemical Pathways

[1’,2’,3’,4’,5’-13C5]uridine plays a role in several biochemical pathways. Exogenous 13C5(ribose)-uridine labeled carbon was traced into the pentose phosphate pathway, central carbon metabolism, amino acid anabolism, glycosylation precursors, redox metabolites, and nucleotides . The fate and role of uracil after release by upp1 is uncertain .

Pharmacokinetics

It is known that uridine triacetate, a prodrug of uridine, delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself .

Result of Action

The result of [1’,2’,3’,4’,5’-13C5]uridine’s action is a reduction in the toxicity and cell-death associated with 5-FU metabolites . This allows for higher doses of 5-FU to be given, improving efficacy and reducing toxic side effects .

Action Environment

The action of [1’,2’,3’,4’,5’-13C5]uridine is influenced by environmental factors. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

特性

IUPAC Name |

5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-WDBXUEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471809 | |

| Record name | CTK8F2337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1',2',3',4',5'-13C5]uridine | |

CAS RN |

159496-16-9 | |

| Record name | CTK8F2337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

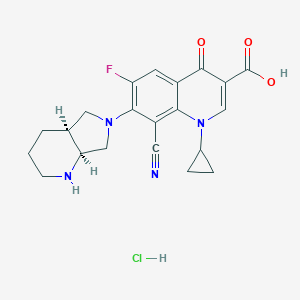

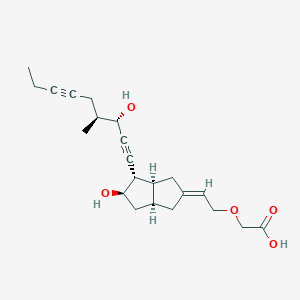

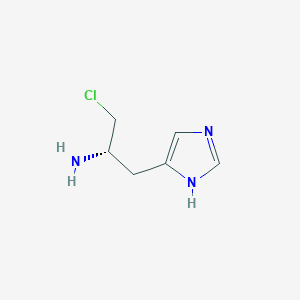

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)

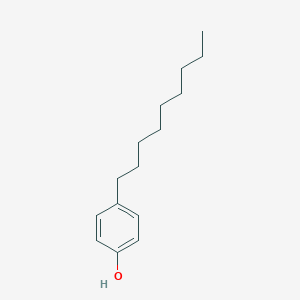

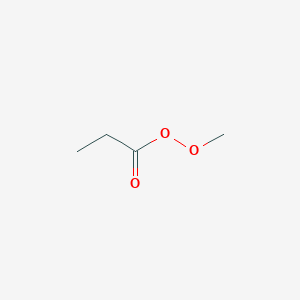

![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)

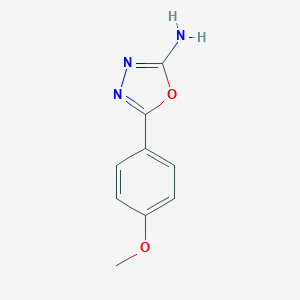

acetic acid](/img/structure/B119659.png)